molecular formula C17H23NO B3831535 3-(3-amino-4-methylphenyl)-1-adamantanol

3-(3-amino-4-methylphenyl)-1-adamantanol

Cat. No.: B3831535
M. Wt: 257.37 g/mol
InChI Key: QXNHKFMAKANNEC-UHFFFAOYSA-N
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Description

3-(3-Amino-4-methylphenyl)-1-adamantanol is a synthetic organic compound (C17H23NO) that incorporates a 1-adamantanol moiety linked to a 3-amino-4-methylaniline group . This structure combines a rigid, lipophilic adamantane cage, known for its ability to enhance metabolic stability and membrane permeability, with a functionalized aniline ring that can serve as a building block for further chemical derivation . The adamantane scaffold is a privileged structure in medicinal chemistry and materials science, notably featured in FDA-approved antiviral and neurological drugs . Recent research continues to explore novel adamantane-containing small molecules, such as antimicrobial peptidomimetics that combat drug-resistant bacteria through membrane-disrupting activity and multi-target agents for complex conditions like Alzheimer's disease . For instance, some adamantane-based compounds act as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and others function as antioxidants . The presence of both amino and hydroxy functional groups on this molecule provides handles for conjugation and further synthetic modification, making it a versatile intermediate for developing new chemical entities in pharmaceutical research and advanced material design. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-amino-4-methylphenyl)adamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-11-2-3-14(5-15(11)18)16-6-12-4-13(7-16)9-17(19,8-12)10-16/h2-3,5,12-13,19H,4,6-10,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNHKFMAKANNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Properties References
3-(3-Amino-4-methylphenyl)-1-adamantanol 1-adamantanol, 3-amino-4-methylphenyl N/A Hypothesized: RARγ modulation, fluorescence sensing
3-Amino-1-adamantanol 1-adamantanol, 3-amino 183.3 (hydrochloride) Memantine-related impurity; neuropharmacology
3-(Hydroxymethyl)-1-adamantanol 1-adamantanol, 3-hydroxymethyl 182.26 Synthetic intermediate; crystalline solid (mp 158°C)
1-Adamantanol 1-adamantanol 152.23 Strong β-CD binder; fluorescence sensor calibration

Key Observations :

  • This could enhance binding to aromatic receptors (e.g., RARγ) .
  • Hydroxymethyl vs. Amino-Methylphenyl: 3-(Hydroxymethyl)-1-adamantanol lacks the aromatic moiety, limiting its utility in receptor binding but making it a versatile synthetic precursor .
Binding and Fluorescence Properties
  • β-Cyclodextrin (β-CD) Interactions: 1-Adamantanol exhibits exceptional binding to β-CD (formation constant K ~10⁴–10⁵ M⁻¹), attributed to its complementary 3D geometry filling the β-CD cavity . Phenol and p-Cresol: Planar aromatic guests bind β-CD with lower affinity (K ~10³ M⁻¹), highlighting the superiority of adamantane derivatives in host-guest systems . Target Compound: The 3-amino-4-methylphenyl group may sterically hinder β-CD binding compared to 1-adamantanol, but its amino group could enable hydrogen bonding with modified β-CD derivatives.
  • Fluorescence Sensing: Sensors incorporating 1-adamantanol show fluorescence enhancement (∆I/I₀ = 0.39) due to guest-induced conformational changes in β-CD-based probes . The target compound’s aromaticity could enable dual functionality (e.g., fluorescence quenching via photoinduced electron transfer), though this remains unexplored.

Q & A

Q. What are the optimal synthetic routes for 3-(3-amino-4-methylphenyl)-1-adamantanol, considering regioselectivity and yield?

Methodological Answer: The synthesis of adamantylphenol derivatives typically involves acid-catalyzed adamantylation of phenolic substrates. For example:

  • Acid-Catalyzed Adamantylation: React 1-adamantanol with substituted phenols (e.g., 3-amino-4-methylphenol) using concentrated sulfuric acid in dichloromethane, followed by neutralization and recrystallization (e.g., isooctane) to isolate the product .
  • Ion-Exchange Resin Catalysis: Employ Amberlyst-15 or similar resins to improve regioselectivity, as demonstrated in the synthesis of 2-(1-adamantyl)-4-hydroxyacetophenone, yielding 86% purity after recrystallization .
  • Monitoring Reaction Progress: Use TLC with cyclohexane:ethyl acetate (9:1) and KMnO4 staining to track conversion. For 1-adamantanol derivatives, RfR_f values shift from 0.18 (starting material) to 0.67 (product) .

Q. How can researchers characterize 3-(3-amino-4-methylphenyl)-1-adamantanol using spectroscopic and spectrometric techniques?

Methodological Answer:

  • NMR Analysis: Compare 1H^1H and 13C^{13}C NMR chemical shifts with structurally similar compounds (e.g., 2-(3-acetoxymethyl-1-adamantyl)-4-methylphenol in DMSO-d6: δ 8.97 ppm for phenolic -OH, δ 2.17 ppm for methyl groups) .
  • Mass Spectrometry: Confirm molecular weight via ESI-HRMS; for example, [M−1]+^+ for 2-(1-adamantyl)-4-bromophenol is observed at m/z 349.0440 .
  • Fluorescence Spectroscopy: Study host-guest interactions by monitoring dansyl-labeled cyclodextrin displacement, which causes a red shift (e.g., Δλ = 20 nm upon 1-adamantanol binding) .

Q. What strategies resolve contradictions in spectral data for adamantane derivatives?

Methodological Answer:

  • Cross-Validation: Compare NMR and MS data with databases (e.g., NIST) or published analogs (e.g., 1-adamantanol’s thermodynamic properties: ΔfH°gas = −392.2 kJ/mol) .
  • Impurity Analysis: Use GC-MS to detect byproducts (e.g., adamantanone or diols at 7–12% levels in ozonation reactions) and optimize purification via fractional crystallization .

Advanced Research Questions

Q. How does the amino-methyl substituent influence phase transitions compared to unsubstituted 1-adamantanol?

Methodological Answer:

  • DSC Studies: Compare melting points (TfusT_{\text{fus}}) and enthalpy changes (ΔH) of 1-adamantanol (Tfus=140141CT_{\text{fus}} = 140–141^\circ \text{C}) with the target compound. Substituents like -NH2 and -CH3 may alter hydrogen bonding, affecting TfusT_{\text{fus}} and dielectric properties under pressure .
  • Pressure Sensitivity: Use high-pressure dielectric spectroscopy to assess phase stability, as 1-OH-ADM shows pressure-induced amorphization at ~0.5 GPa .

Q. How can host-guest interactions of 3-(3-amino-4-methylphenyl)-1-adamantanol be studied for drug delivery applications?

Methodological Answer:

  • NMR Titration: Monitor upfield shifts in 1H^1H NMR (e.g., δ 1.5–2.0 ppm for adamantyl protons) when the compound binds to Pd(II)-cages, indicating burial of the adamantyl group in hydrophobic cavities .
  • Ion Mobility-MS: Measure collision cross-section (CCS) changes upon binding. For example, 1-adamantanol inclusion increases CCS by 15–20% in Pd(II)-cage complexes .

Q. What catalytic systems enable functionalization of 3-(3-amino-4-methylphenyl)-1-adamantanol for medicinal chemistry?

Methodological Answer:

  • Ruthenium Catalysis: Use chloro(dimethyl sulfoxide)ruthenium(II) complexes to oxidize C-H bonds in adamantane derivatives, yielding diols or ketones .
  • Suzuki Coupling: Link the adamantyl moiety to aryl boronic acids (e.g., 4-formylbenzeneboronic acid) using Pd catalysts, as shown for biphenyl aldehyde derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-amino-4-methylphenyl)-1-adamantanol
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3-(3-amino-4-methylphenyl)-1-adamantanol

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